1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-[2-(3-bromo-2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-7-10(13)5-8-3-1-2-4-9(8)6-11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI Key |
ZHMVWHNASHOHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CBr)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step | Reaction Description | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Ketal formation : Methyl 5-propionyl-2-phenylthiophenylacetate reacts with neopentyl glycol and trimethyl orthoformate under acid catalysis to form the neopentyl glycol ketal intermediate. | Reflux for 1 hour with p-toluenesulfonic acid catalyst; distillation at 80–85°C under atmospheric and reduced pressure; cooling. | Formation of neopentyl glycol ketal intermediate with >98% purity by HPLC; low residual starting material (<1%). Stable six-membered ring ketal formed. |
| 2 | Bromination : The ketal intermediate undergoes bromination with elemental bromine in carbon tetrachloride to yield the bromoneopentyl glycol ketal intermediate. | Dropwise addition of bromine to ketal in carbon tetrachloride; monitored by HPLC. | Bromoneopentyl glycol ketal intermediate formed with >97% purity; reaction complete with minimal impurities. |
| 3 | Rearrangement and hydrolysis : The bromoneopentyl glycol ketal intermediate is refluxed with zinc oxide in toluene for 10 hours, followed by evaporation of toluene under reduced pressure. Methanol, water, and potassium hydroxide are added, and the mixture is refluxed for 2 hours. After methanol removal, acidification to pH 1 with hydrochloric acid, filtration, and recrystallization from 80% ethanol yields the final product. | Reflux in toluene with zinc oxide (0.6 g per 20 g starting material); reflux with methanol/water/KOH; acidification with HCl; recrystallization. | Final product obtained as off-white crystalline powder with 81% total yield, 99.3% purity, melting point 145.5–146°C. |
Reaction Scheme Summary
The main synthetic transformations can be summarized as follows:
$$
\text{Methyl 5-propionyl-2-phenylthiophenylacetate} + \text{Neopentyl glycol} + \text{Trimethyl orthoformate} \xrightarrow[\text{p-TsOH}]{\text{Reflux}} \text{Neopentyl glycol ketal intermediate}
$$
$$
\text{Neopentyl glycol ketal intermediate} + \text{Br}_2 \rightarrow \text{Bromoneopentyl glycol ketal intermediate}
$$
$$
\text{Bromoneopentyl glycol ketal intermediate} \xrightarrow[\text{ZnO, toluene, reflux}]{\text{Hydrolysis}} \text{this compound}
$$
Analytical and Yield Data
| Parameter | Value |
|---|---|
| Total yield | 81% |
| Purity (HPLC) | 99.3% |
| Melting point | 145.5–146°C |
| Reaction time (ketal formation) | 1 hour reflux |
| Reaction time (rearrangement) | 10 hours reflux |
| Reaction time (hydrolysis) | 2 hours reflux |
The high purity and yield indicate the efficiency of the method, although the multi-step process requires careful control of reaction conditions to prevent decomposition or side reactions.
Additional Notes on Preparation
- The ketal intermediate formation is facilitated by the lack of steric hindrance on the propionyl group, allowing stable six-membered ring ketal formation.
- Bromination is highly selective and monitored by HPLC to ensure completion and minimize unreacted starting material.
- Rearrangement and hydrolysis steps involve zinc oxide catalysis and alkaline hydrolysis, followed by acidification to isolate the desired acid form.
- Recrystallization from 80% ethanol is critical for obtaining pure crystalline product suitable for further applications.
Comparative Context and Related Compounds
While direct literature on This compound is limited, related compounds such as 1-bromo-3-phenyl-2-propanone are well-characterized and share similar synthetic approaches involving bromination of phenylacetone derivatives. The presence of the carboxymethyl substituent requires additional protection and deprotection steps (ketal formation and hydrolysis), as described above.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes.
Scientific Research Applications
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one involves its reactivity with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carboxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Pharmaceutical Relevance
- Fenfluramine Intermediates: 1-(3-(Trifluoromethyl)phenyl)propan-2-one is a key intermediate in fenfluramine synthesis, where reductive amination with ethylamine yields the final drug compound . This underscores the utility of bromo-propanones in constructing tertiary amine pharmaceuticals.
- Montelukast Derivatives: Complex propanone derivatives with carboxymethyl groups (e.g., 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid) demonstrate the role of carboxymethyl moieties in enhancing drug bioavailability .
Research Findings and Challenges
- Crystallography: SHELX programs are widely used for refining crystal structures of bromo-propanones, enabling precise determination of bond angles and intermolecular interactions .
- Commercial Availability : Compounds like 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one are listed as discontinued, emphasizing the need for customized synthesis routes .
Biological Activity
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one, a compound with the molecular formula and a molecular weight of 271.11 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- CAS Number : 1806533-93-6
-
Molecular Structure :
Research indicates that compounds similar to 1-bromo derivatives often exhibit significant biological activity through various mechanisms, including:
- Inhibition of Enzymes : The compound may interact with specific enzymes, potentially affecting metabolic pathways.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, which could contribute to their therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of brominated compounds. For instance, a study on related structures demonstrated that brominated phenylpropanones can induce apoptosis in cancer cells through caspase-3 activation, leading to cell cycle arrest and reduced cell viability .
Study on Antioxidant and Antimicrobial Activities
A comparative study involving similar compounds revealed that brominated derivatives exhibited notable antioxidant and antimicrobial activities. The results indicated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against infections .
| Compound | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| Compound A | 25 ± 2 | 15 ± 1 |
| This compound | TBD | TBD |
Computational Studies
Computational docking studies have been employed to predict the binding affinity of 1-bromo derivatives to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and inflammation .
Synthesis and Evaluation
The synthesis of this compound has been reported alongside its biological evaluation. The compound was synthesized via a multi-step reaction involving bromination and subsequent functionalization with carboxymethyl groups. The biological assays indicated moderate inhibitory activity against certain cancer cell lines, highlighting its potential for further development as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one?
A multi-step synthesis approach is typically utilized. This may involve:
- Hydrolysis of nitriles : Conversion of a precursor nitrile group to a carboxylic acid using acidic or basic conditions, as demonstrated in the synthesis of structurally related trifluoromethylphenylpropan-2-one derivatives .
- Acetylation : Reaction with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to form the ketone backbone, analogous to methods used for fenfluramine intermediates .
- Bromination : Introduction of the bromine atom via electrophilic substitution or radical-mediated pathways, similar to brominated acetophenone derivatives . Purification often employs recrystallization or column chromatography, with solvents like dichloromethane or ethyl acetate .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the carboxymethylphenyl and bromopropanone moieties. Coupling patterns in aromatic regions help identify substituent positions .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is particularly useful for verifying stereochemistry and detecting crystallographic twinning .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for CHBrO: ~287.0) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies predict the biological interactions of this compound?
- AutoDock Vina : This tool calculates binding affinities between the compound and target proteins (e.g., enzymes or receptors). Parameters include grid box size (adjusted to the active site), exhaustiveness (≥8 for accuracy), and scoring function optimization .
- Validation : Cross-referencing docking results with experimental data (e.g., IC values) resolves discrepancies. For example, contradictory binding modes may arise from flexible side chains in the target protein, requiring molecular dynamics simulations for refinement .
Q. What strategies address contradictions in crystallographic data refinement?
- High-Resolution Data : Collect data at resolutions ≤1.0 Å to reduce ambiguity in electron density maps. SHELXL’s robust refinement algorithms handle disordered atoms or partial occupancy .
- Twinning Analysis : Use the R and Hooft parameters to detect twinning. SHELXD’s dual-space methods can deconvolute overlapped reflections in twinned crystals .
- Validation Tools : The R-free value and MolProbity ensure geometric plausibility. For example, unusually short Br···O distances may indicate overfitting .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key steps like bromination or ketone formation .
- Chromatographic Separation : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers. Retention times correlate with PubChem-derived polarity indices .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .
Methodological Considerations
- Contradictory Bioactivity Data : If antimicrobial assays yield inconsistent results, validate via dose-response curves and orthogonal assays (e.g., fluorescence-based viability tests). Cross-check with structural analogs (e.g., 3-bromophenyl derivatives) to identify structure-activity relationships .
- Green Chemistry : Replace traditional brominating agents (e.g., Br) with safer alternatives like N-bromosuccinimide (NBS) in solvent-free conditions to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
